molecular formula C18H24N4O4S B10898738 methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate

methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B10898738
M. Wt: 392.5 g/mol
InChI Key: PXJOHOGUBYZRGW-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring, pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and other functional groups through various organic reactions such as alkylation, acylation, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE
  • METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of METHYL 4,5-DIMETHYL-2-[(2-{[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-[[2-methyl-3-(3-methylpyrazol-1-yl)propyl]amino]-2-oxoacetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-10(9-22-7-6-11(2)21-22)8-19-15(23)16(24)20-17-14(18(25)26-5)12(3)13(4)27-17/h6-7,10H,8-9H2,1-5H3,(H,19,23)(H,20,24)

InChI Key

PXJOHOGUBYZRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC

Origin of Product

United States

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